6-(Hydroxymethyl)-5-methylnicotinic acid is a compound that belongs to the class of pyridinecarboxylic acids, which are characterized by a pyridine ring with a carboxylic acid group. This compound is structurally related to nicotinic acid, also known as niacin, and is notable for its potential biological activities. The compound's systematic name reflects its functional groups: the hydroxymethyl group at the sixth position and a methyl group at the fifth position of the pyridine ring.
The compound can be synthesized through various chemical reactions involving nicotinic acid derivatives. It has been studied in the context of its metabolic pathways and potential applications in pharmacology and agriculture.
6-(Hydroxymethyl)-5-methylnicotinic acid is classified under organic compounds, specifically within the category of pyridine derivatives. It is recognized for its role in biological systems, particularly in relation to nicotinic acid metabolism.
The synthesis of 6-(Hydroxymethyl)-5-methylnicotinic acid can be achieved through several methods, primarily involving the functionalization of existing nicotinic acid derivatives. A common approach includes:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and product purity.
The molecular formula for 6-(Hydroxymethyl)-5-methylnicotinic acid is . Its structure features:
C1=CN=C(C=C1C(=O)O)C(CO)C
ZVQZKSKBHTXQNU-UHFFFAOYSA-N
6-(Hydroxymethyl)-5-methylnicotinic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating properties of the hydroxymethyl and methyl groups, which can affect reaction rates and mechanisms.
The biological activity of 6-(Hydroxymethyl)-5-methylnicotinic acid may involve its interaction with nicotinic receptors in the body, similar to other nicotinic acid derivatives. It is believed to modulate metabolic pathways related to lipid metabolism and glucose homeostasis.
Research indicates that compounds like 6-(Hydroxymethyl)-5-methylnicotinic acid may influence adiponectin secretion and lipolysis through G-protein coupled receptor pathways, specifically targeting GPR109A, which mediates effects on fat metabolism.
6-(Hydroxymethyl)-5-methylnicotinic acid has potential applications in:
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: